[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride
Description
[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-derived amine salt featuring a 2-methylpropyl (isobutyl) substituent at the 1-position of the cyclopropane ring and a methanamine hydrochloride moiety.
Properties
IUPAC Name |
[1-(2-methylpropyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-8(6-9)3-4-8;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTFWZNHGSMNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-45-8 | |
| Record name | Cyclopropanemethanamine, 1-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of an appropriate alkene followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent, followed by the introduction of the amine group using reagents like ammonia or an amine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors for efficient cyclopropanation, followed by automated amination and salt formation steps to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Overview
[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride is a cyclopropyl derivative of methanamine, which has garnered interest in various fields, particularly in pharmaceutical applications due to its potential pharmacological effects. This compound is structurally related to other amines and has shown promise in therapeutic contexts, including as a monoamine oxidase inhibitor.
Pharmacological Studies
Research indicates that compounds similar to [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride exhibit significant activity as monoamine oxidase (MAO) inhibitors. MAO inhibitors are crucial for treating mood disorders, as they prevent the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, thus enhancing their availability in the brain .
Case Study: Monoamine Oxidase Inhibition
- A study involving N-cyclopropyl-1-aminoindane derivatives demonstrated their effectiveness as MAO inhibitors. These findings suggest that [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride may also possess similar properties, warranting further investigation into its efficacy and safety in clinical settings .
Synthesis and Chemical Properties
The synthesis of [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride involves various chemical reactions that contribute to its unique properties. The compound can be synthesized through the reaction of cyclopropylamine with suitable alkylating agents, leading to derivatives that can be further modified for enhanced activity .
Table 1: Synthesis Overview
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropylamine + Alkyl Halide | Heat | Variable |
| 2 | Hydrochloric Acid Addition | Room Temperature | High |
Applications in Drug Development
The compound's structural characteristics make it a candidate for developing new therapeutic agents. Its potential as an MAO inhibitor places it among compounds being explored for treating depression and anxiety disorders. The ability to modulate neurotransmitter levels can lead to new formulations with improved efficacy and reduced side effects compared to existing treatments .
Fragrance Industry
Another area where cyclopropyl compounds have been utilized is in the fragrance industry. Their unique structural features allow them to blend well with various aromatic compounds, enhancing scent profiles in perfumes and other scented products .
Table 2: Fragrance Applications
| Compound | Application |
|---|---|
| [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride | Fragrance formulation |
| Related Cyclopropyl Compounds | Scent enhancement |
Mechanism of Action
The mechanism of action of [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride with key analogs from the evidence, focusing on substituents, synthesis, and properties:
*Calculated based on structural analogs.
Key Structural and Functional Differences:
Phenyl (Compound 15): Enables π-π stacking with aromatic residues in receptor binding pockets, as seen in 5-HT2C agonists . Trifluoromethyl (Compound 12): Improves metabolic stability and electron density, critical for pharmacokinetics .
Synthetic Routes :
- Reductive amination (NaBH(OAc)₃ or NaBH₄) is common for cyclopropylmethanamine derivatives, as demonstrated for compounds 35–41 in –2. The target compound likely follows similar protocols .
Pharmacological Implications: Serotonin Receptor Selectivity: Bulky substituents (e.g., isobutyl) may reduce off-target effects compared to smaller groups by limiting access to non-target receptors . Microtubule Stabilization: Fluorinated analogs (e.g., Compound 14) show dual FFAR1/FFAR4 modulation, suggesting that the target compound’s isobutyl group could be optimized for similar multi-target activity .
Physicochemical and Spectroscopic Data (Inferred)
While direct data for the target compound are unavailable, analogs provide benchmarks:
- 1H NMR : Cyclopropane protons typically resonate at δ 0.5–1.5 ppm, while isobutyl protons (CH(CH₂)₂) appear as a multiplet at δ 1.8–2.2 ppm .
- HRMS : Expected [M+H]+ for C₉H₁₈ClN: ~194.1 (similar to Compound 15’s 211.73 g/mol with adjustment for substituents) .
- Solubility : Higher lipophilicity (logP ~2.5–3.0) compared to methyl or trifluoromethyl derivatives, which may necessitate formulation with solubilizing agents .
Biological Activity
[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride is a chemical compound characterized by its unique structural features, including a cyclopropyl ring and an isobutyl group attached to a methanamine moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula : C₈H₁₇N·HCl
- CAS Number : 1384430-45-8
- Molecular Weight : 175.69 g/mol
The biological activity of [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group introduces strain into the molecular structure, which can enhance binding affinity and influence the compound's biological effects. The amine group is capable of forming hydrogen bonds and engaging in electrostatic interactions, further modulating the compound's activity.
1. Medicinal Chemistry
The compound is explored for its potential therapeutic properties, serving as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways. Its unique structure allows it to be used as a model compound for studying the interactions of cyclopropyl-containing amines with biological macromolecules.
2. Enzyme Interactions
Research indicates that [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride can influence enzyme activities, making it a valuable tool for investigating metabolic pathways and enzyme mechanisms.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various cyclopropyl-containing compounds, including [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride, against pathogenic bacteria. Results indicated varying degrees of inhibition, suggesting potential applications in developing new antimicrobial agents.
- Pharmacological Studies : In pharmacological assessments, the compound was shown to exhibit selective inhibition of certain enzymes involved in metabolic processes, highlighting its potential role in drug development.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide, followed by HCl salt formation . For optimization:
- Solvent Selection: Dichloroethane (DCE) or methanol is preferred for reductive amination (e.g., NaBH(OAc)₃ in DCE or NaBH₄ in MeOH) .
- Molar Ratios: A 1.5–2.0 molar excess of reducing agents like NaBH(OAc)₃ improves amine coupling efficiency .
- Temperature: Room temperature is sufficient for NaBH(OAc)₃, while NaBH₄ may require cooling to 0°C to mitigate side reactions .
- Purity Control: Post-synthesis recrystallization in ethanol/water mixtures enhances purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride?
Methodological Answer:
- 1H/13C NMR: Key signals include cyclopropane protons (δ 0.5–1.5 ppm) and methanamine protons (δ 2.5–3.5 ppm). Compare with published spectra for analogs (e.g., compound 38 in ).
- HRMS (ESI): Validate molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₅ClN: calc. 148.09, found 148.10) .
- Melting Point: Confirm consistency with literature (e.g., 119°C for related cyclopropane derivatives ).
- Chiral Purity (if applicable): Use polarimetry (e.g., [α]D²⁰ = +10.0° for enantiopure analogs ).
Advanced Research Questions
Q. What functional group modifications can enhance the biological activity of [1-(2-Methylpropyl)cyclopropyl]methanamine derivatives?
Methodological Answer:
- Substitution at the Amine Group: N-Benzylation (e.g., with 2-methoxybenzyl or quinolin-8-ylmethyl groups) improves receptor binding affinity, as seen in 5-HT2C agonists .
- Cyclopropane Ring Functionalization: Fluorination or methoxy substitution on adjacent aromatic rings (e.g., 5-fluoro-2-methoxyphenyl) enhances metabolic stability .
- Salt Form Variations: Compare hydrochloride with other salts (e.g., citrate) to assess solubility and bioavailability .
Q. How can computational modeling guide the design of [1-(2-Methylpropyl)cyclopropyl]methanamine analogs for target selectivity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict interactions with serotonin receptors (e.g., 5-HT2C vs. 5-HT2B). Prioritize analogs with ΔG < -8 kcal/mol .
- MD Simulations: Analyze cyclopropane ring strain and its impact on binding pocket flexibility over 100-ns trajectories .
- QSAR Models: Coramine substituent electronegativity (e.g., Hammett σ values) with EC₅₀ data to predict potency .
Q. What strategies are effective in resolving contradictory data from NMR and HRMS for this compound?
Methodological Answer:
- Impurity Profiling: Use LC-MS to detect byproducts (e.g., oxidation to amine oxides, δ 3.0–4.0 ppm in ¹H NMR) .
- Isotopic Pattern Analysis: Verify HRMS isotopic clusters (e.g., Cl⁻ contributes ³⁵Cl:³⁷Cl = 3:1) to rule out contamination .
- 2D NMR (COSY, HSQC): Resolve overlapping cyclopropane signals (e.g., ¹H-¹³C correlations at δ 15–25 ppm in HSQC) .
Q. How does the cyclopropane ring influence the compound’s reactivity in substitution reactions?
Methodological Answer:
- Ring Strain Effects: The cyclopropane’s 60° bond angles increase susceptibility to ring-opening under acidic conditions (e.g., HCl/MeOH at 50°C) .
- Steric Hindrance: Bulky 2-methylpropyl groups reduce nucleophilic substitution rates at the methanamine position (e.g., SN2 with alkyl halides) .
- Comparative Reactivity: Analogues without cyclopropane (e.g., 2-methylpropan-1-amine) show 3x faster alkylation, confirming strain-induced destabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
